
2-Cyclopropylpyridin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylpyridin-3-ylboronic acid is an organic compound with the molecular formula C₈H₁₀BNO₂ and a molecular weight of 162.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a pyridine ring substituted with a cyclopropyl group and a boronic acid functional group at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation . This method typically starts with a halogenated pyridine derivative, which undergoes metalation with an organolithium or Grignard reagent. The resulting organometallic intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . In this approach, a halopyridine is coupled with a boronic ester or borane in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, sodium hydroxide, or triethylamine.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Coupling Products: Aryl or vinyl-substituted pyridines from Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Piperidines: From reduction of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropylpyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-4-ylboronic Acid: Similar structure but with the boronic acid group at the 4-position.
Cyclopropylboronic Acid: Lacks the pyridine ring, consisting only of a cyclopropyl group attached to the boronic acid.
Uniqueness
2-Cyclopropylpyridin-3-ylboronic acid is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H10BNO2 |
|---|---|
Molekulargewicht |
162.98 g/mol |
IUPAC-Name |
(2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6,11-12H,3-4H2 |
InChI-Schlüssel |
GXCYVRRLOCLJJC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


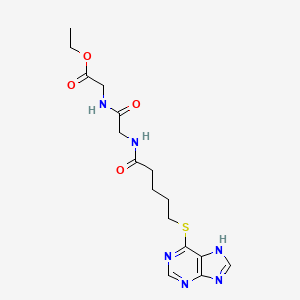
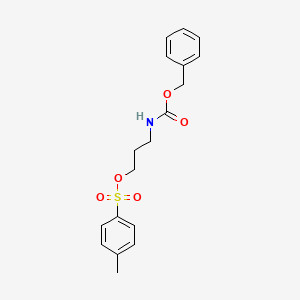
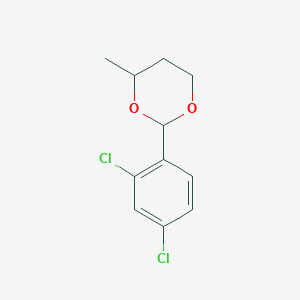
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

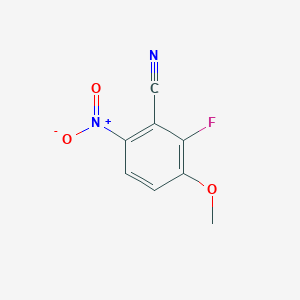
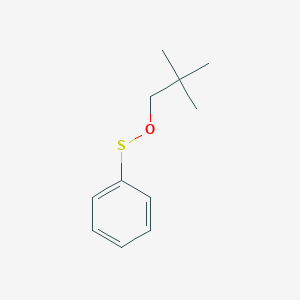
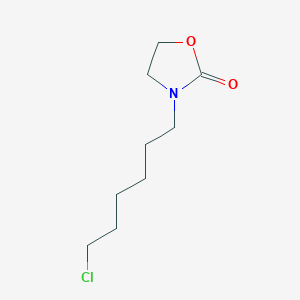
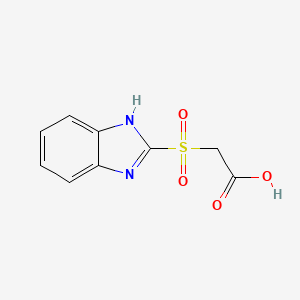
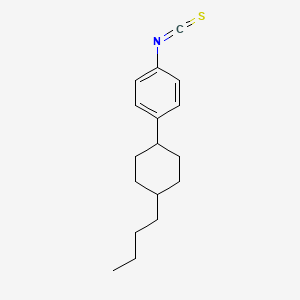
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
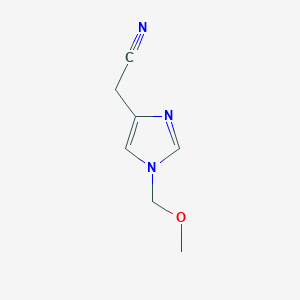

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)
